Cas no 7025-19-6 (3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid)
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Thiazolidinepropanoicacid, 4-oxo-2-thioxo-
- Rhodanine-3-propionic Acid
- 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
- 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
- 4-oxo-2-thioxo-3-Thiazolidinepropanoic acid
- N-CARBOXYETHYLRHODANINE
- N-(2-Carboxyethyl)rhodanine
- 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Rodanin-3-propionic acid
- 4-Oxo-2-thioxo-3-thiazolidinepropionic acid
- 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo-
- 4-Oxo-2-thioxothiazolidine-3-propionic acid
- 3-Thiazolidinepropanoic acid, 4-oxo-2-thioxo-
- SWAHCTPCIUXXT
- 3-(4-Oxo-2-thioxo-thiazolidin-3-yl)-propionic acid
- 7025-19-6
- SY050584
- SR-01000404571-1
- 3-carboxyethylrhodanine
- F1902-0020
- 3-Thiazolidinepropanoicacid,4-oxo-2-thioxo-
- FT-0636336
- 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid #
- MFCD00022558
- CS-0130437
- SR-01000404571
- Oprea1_561305
- 3-RHODANINEPROPIONIC ACID
- 3-beta-carboxyethylrhodanine
- BRN 1075880
- SCHEMBL1279204
- AKOS000267582
- DS-13205
- D81717
- DTXSID10220494
- NSC97091
- NSC 97091
- R0060
- NS00037028
- Oprea1_635953
- F0385-0054
- NSC-97091
- 3-(2-carboxyethyl)-2-thioxothiazolidin-4-one
- EN300-17527
- EINECS 230-307-7
- STK397036
- DB-055396
- ALBB-005191
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- MDL: MFCD00022558
- Inchi: 1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10)
- InChI Key: SWAHCTPCIUXXTQ-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1)=O)CCC(=O)O)=S
- BRN: 1075880
Computed Properties
- Exact Mass: 204.98700
- Monoisotopic Mass: 204.987
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
- Topological Polar Surface Area: 115
Experimental Properties
- Color/Form: Not available
- Density: 1.6±0.1 g/cm3
- Melting Point: 158-160°C
- Boiling Point: 385.9±44.0°C at 760 mmHg
- Flash Point: 187.2±28.4 °C
- Refractive Index: 1.683
- PSA: 115.00000
- LogP: 0.25930
- Solubility: Not available
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:XJ6094060
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018347-250mg |
N-Carboxyethylrhodanine |
7025-19-6 | 95+% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 018347-1g |
N-Carboxyethylrhodanine |
7025-19-6 | 95+% | 1g |
£18.00 | 2022-03-01 | |
| Alichem | A059005299-25g |
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid |
7025-19-6 | 97% | 25g |
$199.80 | 2023-09-01 | |
| Alichem | A059005299-100g |
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid |
7025-19-6 | 97% | 100g |
$561.60 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0060-25G |
Rhodanine-3-propionic Acid |
7025-19-6 | >98.0%(GC)(T) | 25g |
¥2760.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160853-1g |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid |
7025-19-6 | 98% | 1g |
¥84.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160853-25G |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid |
7025-19-6 | 98% | 25g |
¥1024.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160853-5G |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid |
7025-19-6 | 98% | 5g |
¥296.90 | 2023-09-01 | |
| Ambeed | A209870-250mg |
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid |
7025-19-6 | 97% | 250mg |
$15.0 | 2025-04-17 | |
| Ambeed | A209870-1g |
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid |
7025-19-6 | 97% | 1g |
$19.0 | 2025-04-17 |
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Suppliers
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid Related Literature
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Qamar Wali,Faiza Jan Iftikhar,Muhammad Ejaz Khan,Andrew Balilonda,Muhammad Aamir,Wei Fan,Shengyuan Yang J. Mater. Chem. C 2022 10 12908
Additional information on 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Introduction to 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid (CAS No. 7025-19-6)
3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7025-19-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The molecule consists of a thiazolidine ring fused with a sulfanylidene group, which is further connected to a propanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable scaffold for exploring novel therapeutic agents.
The thiazolidine core is a well-known pharmacophore in medicinal chemistry, frequently encountered in various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The presence of the sulfanylidene group enhances the compound's reactivity and potential for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. The terminal propanoic acid group not only contributes to the molecule's solubility but also serves as a site for additional chemical modifications, such as esterification or amidation, which can modulate its pharmacokinetic and pharmacodynamic properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic compounds in drug discovery. The three-dimensional structure of 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid has been extensively studied to understand its interactions with biological targets. Initial docking studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. The thiazolidine ring, in particular, has been shown to engage in hydrogen bonding and hydrophobic interactions with key residues in target proteins, which could be exploited to enhance binding affinity and selectivity.
In parallel, synthetic methodologies have been refined to facilitate the efficient preparation of this compound and its derivatives. Modern approaches, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis, have significantly improved yields and reduced reaction times. These innovations have enabled researchers to explore a broader chemical space, accelerating the discovery of novel analogs with enhanced efficacy and reduced toxicity. For instance, modifications to the sulfanylidene group have been investigated to optimize reactivity while maintaining biological activity.
The potential therapeutic applications of 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid are further supported by preclinical studies demonstrating its efficacy in models of inflammation and oxidative stress. These findings align with emerging research on the role of thiazolidine derivatives in modulating signaling pathways associated with chronic diseases. The compound's ability to interact with multiple targets makes it an attractive candidate for developing multitargeted therapeutics, which are increasingly recognized for their ability to address complex pathologies more effectively than single-target drugs.
From a synthetic perspective, the versatility of this scaffold allows for diverse derivatization strategies. Researchers have explored functionalization at various positions within the molecule, including the carboxylic acid group, the thiazole ring, and the sulfanylidene moiety. Such modifications have led to a series of compounds with varying biological profiles, some of which exhibit promising results in early-stage clinical trials. The integration of machine learning algorithms into drug discovery pipelines has also facilitated rapid screening of these derivatives, identifying lead candidates for further development.
The chemical stability and physicochemical properties of 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid are critical considerations for its formulation and delivery. Studies have shown that this compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Efforts are ongoing to optimize formulations that maintain its integrity while ensuring optimal bioavailability upon administration. Advances in nanotechnology have also opened new avenues for improving delivery systems, such as encapsulating this compound within liposomes or polymeric nanoparticles to enhance targeted delivery.
The broader significance of this compound lies in its contribution to advancing our understanding of heterocyclic chemistry and its intersection with medicine. As research continues to uncover new biological functions associated with thiazolidine derivatives, compounds like 3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid will remain at the forefront of pharmaceutical innovation. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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